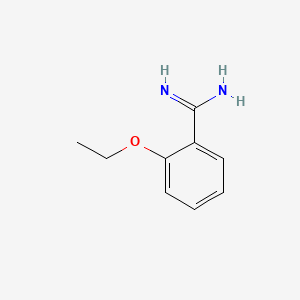

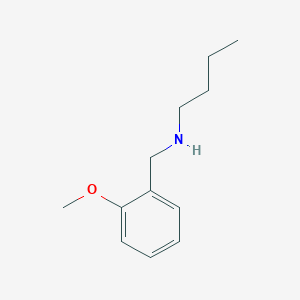

N-(2-Methoxybenzyl)butan-1-amine

Übersicht

Beschreibung

“N-(2-Methoxybenzyl)butan-1-amine” is an organic compound that contains a nitrogen atom . It is a versatile chemical compound widely used in scientific research, with diverse applications ranging from organic synthesis to drug discovery.

Synthesis Analysis

The synthesis of amines like “this compound” can involve various methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves S N 2 reactions between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Molecular Structure Analysis

The molecular formula of “this compound” is C12H19NO . Amines are made up of an sp3 hybridized nitrogen and are either alkyl substituted (alkylamines) or aryl substituted (arylamines) .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, secondary, tertiary, allylic, and benzylic amines appear to react by a mechanism that involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .Physical and Chemical Properties Analysis

The physical and chemical properties of amines can vary. Primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding . The exact physical and chemical properties of “this compound” are not provided in the search results.Wissenschaftliche Forschungsanwendungen

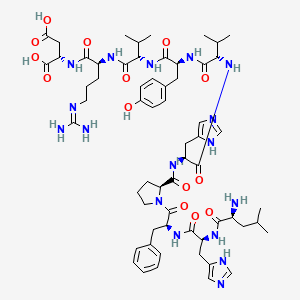

Ligand Design and Metal Ion Coordination

N-(2-Methoxybenzyl)butan-1-amine, and related compounds, play a crucial role in the design of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. Research indicates that such ligands, derived from the KBH4 reduction of corresponding Schiff bases, exhibit intrastrand and interstrand hydrogen-bonding capabilities, significantly influencing the coordination chemistry of these metal ions (Liu et al., 1993). These findings underscore the versatility of this compound derivatives in synthesizing complex ligands for detailed metal interaction studies.

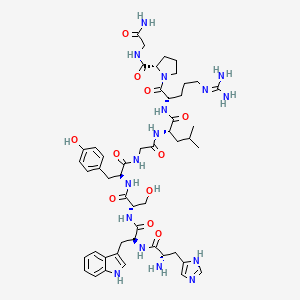

Organic Synthesis and Drug Design

In organic synthesis, derivatives of this compound are involved in innovative methodologies for creating complex molecules. For instance, the carbanion-mediated oxidative deprotection of non-enolizable benzylated amides showcases a unique approach to amide dealkylation, highlighting the compound's utility in synthetic chemistry (Williams & Kwast, 1989). Such techniques are valuable for drug design, allowing for the precise modification of molecular frameworks essential for developing new therapeutic agents.

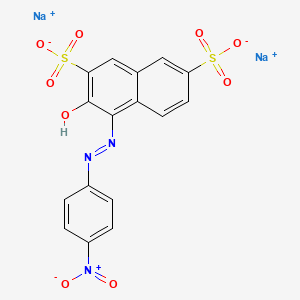

Analytical and Toxicological Studies

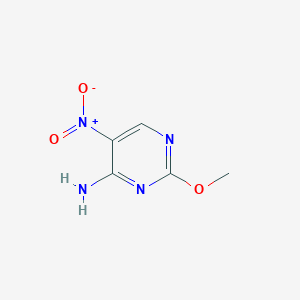

Analytical toxicology benefits from the study of this compound derivatives, particularly in understanding the metabolic pathways of novel psychoactive substances (NPS). The identification of major Phase I metabolites of selected NPS provides insights into their biotransformation and assists in developing detection methods for these substances in biological samples, crucial for both clinical and forensic toxicology (Temporal et al., 2017). This research helps inform risk assessments and therapeutic interventions for NPS intoxication.

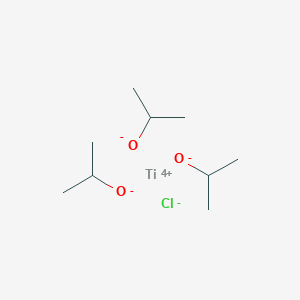

Material Science and Catalysis

In material science, this compound derivatives facilitate the synthesis of advanced polymers and catalytic materials. The development of living polymerization techniques and the exploration of block copolymerization of alpha-olefins demonstrate the compound's contribution to creating novel materials with specific properties (Tshuva et al., 2001). Such advancements have significant implications for various industries, including pharmaceuticals, plastics, and coatings.

Wirkmechanismus

Target of Action

Mode of Action

The specific interactions of N-(2-Methoxybenzyl)butan-1-amine It is known that the compound is involved in various biochemical reactions due to its versatile nature.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its wide use in scientific research, it is likely that the compound interacts with multiple pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound It is known that the compound has a molecular weight of 19329 , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound’s It is known that the compound is widely used in scientific research, suggesting that it may have significant effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGPPFYKDTUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405996 | |

| Record name | N-(2-Methoxyphenylmethyl)butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-23-9 | |

| Record name | N-(2-Methoxyphenylmethyl)butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.